molecular formula C8H4Cl2N2S B2604877 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole CAS No. 94843-30-8

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole

Cat. No. B2604877
CAS RN: 94843-30-8
M. Wt: 231.09
InChI Key: IPSUZXWGZYVNNU-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole” is a derivative of the compound "3,4-Dichlorophenyl isocyanate" . Isocyanates like this are often used as intermediates in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “3,4-Dichlorophenyl isocyanate” and “3,4-Dichlorophenylhydrazine” have been synthesized through various methods .

Scientific Research Applications

Corrosion Inhibition

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole derivatives have been extensively studied for their corrosion inhibition properties. Research shows that these compounds are effective in preventing corrosion of metals such as iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the corrosion inhibition performances of thiadiazole derivatives. The interaction between these molecules and metal surfaces has been a key area of study, revealing that these compounds can form strong bonds with metal surfaces, thus preventing corrosion (Kaya et al., 2016).

Antimicrobial Applications

Thiadiazole derivatives, including this compound, have shown potential in antimicrobial applications. They have been synthesized and tested against various pathogenic bacterial and fungal strains, displaying moderate activity in inhibiting microbial growth. The structure-activity relationship of these compounds has been elucidated through elemental analysis and spectral techniques, providing insights into their potential as antimicrobial agents (Sah et al., 2014).

Structural and Electronic Properties

The structural and electronic properties of this compound and its derivatives have been a subject of research. Studies have focused on crystal and molecular structures, bond lengths, bond angles, and torsion angles. Theoretical calculations, including density functional theory (DFT) methods, have been employed to understand the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps. These studies provide valuable insights for designing new chemical entities for specific applications, such as nonlinear optical (NLO) materials (Kerru et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as dcmu and Propanil , are known to inhibit photosynthesis, suggesting that 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole might have a similar target.

Mode of Action

Based on the mechanism of similar compounds, it could potentially interact with its targets by inhibiting key enzymes or pathways

Biochemical Pathways

Similar compounds have been shown to affect the photosynthetic electron transport chain . This suggests that this compound might also interfere with this pathway, leading to downstream effects such as reduced energy production in the form of ATP.

Result of Action

Based on the effects of similar compounds, it could potentially lead to reduced energy production in cells due to its potential inhibition of photosynthesis .

properties

IUPAC Name

4-(3,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSUZXWGZYVNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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